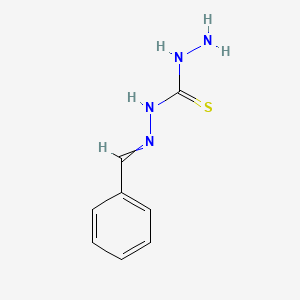

1-Benzylidene-3-thiocarbohydrazide

Description

Significance of Hydrazine (B178648) and Thiocarbonyl Derivatives in Organic Synthesis and Functional Materials

Hydrazine and its derivatives are fundamental reagents and structural motifs in organic synthesis. nih.gov The N-N single bond is a key feature in numerous bioactive agents and serves as a linchpin in the construction of nitrogen-containing heterocycles. nih.gov Hydrazines have long been employed for the characterization and derivatization of carbonyl compounds through the formation of hydrazones. rsc.orglibretexts.org This classic reaction remains a cornerstone of organic chemistry, providing a pathway to a vast array of more complex molecules. libretexts.org In recent years, hydrazide-hydrazones have gained prominence for their wide-ranging biological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. nih.gov

The thiocarbonyl group (C=S), a sulfur analog of the carbonyl group, is another critical functional group that defines the chemistry of compounds like thiocarbohydrazide (B147625). Thiocarbohydrazides are important intermediates in the synthesis of highly functionalized heterocyclic compounds and are noted for their applications in creating novel pharmaceuticals. sapub.orgcore.ac.uk These derivatives serve as versatile N,S donor ligands, capable of forming stable complexes with various metal ions. core.ac.uk This chelating ability is exploited in several methods for metal ion determination and separation. sapub.org Furthermore, certain thiocarbonyl derivatives are considered safe and effective components in pyrotechnic compositions for smoke dissemination and have been investigated for use as antifading agents in printing technologies. sapub.org

The N'-Benzylidene Moiety as a Privileged Scaffold in Ligand and Heterocyclic Chemistry

The N'-benzylidene moiety is formed through the condensation reaction of benzaldehyde (B42025) or its derivatives with a primary amine, such as the terminal nitrogen of a hydrazine derivative, resulting in a Schiff base. preprints.orgresearchgate.net This structural unit is a privileged scaffold, meaning it is a molecular framework that frequently appears in biologically active compounds and high-performance functional materials. Schiff bases containing the benzylidene group exhibit a wide spectrum of applications, from chemical catalysis to medicine, owing to the properties conferred by the imine (>C=N-) functional group. preprints.org

In ligand chemistry, the benzylidene group plays a crucial role in the design of catalysts. For instance, in the well-known Hoveyda-Grubbs catalysts used for olefin metathesis, a chelating benzylidene-ether ligand is directly involved in the initiation step of the catalytic cycle. acs.org The steric and electronic properties of the substituents on the benzylidene ring can be fine-tuned to modulate the catalyst's activity and stability. acs.orgresearchgate.net The nitrogen atom of the azomethine group, with its unshared electron pair, makes these molecules excellent chelating agents for a variety of metal ions, forming stable coordination complexes. preprints.org This property is also fundamental to their utility in building complex heterocyclic systems, as the imine bond can participate in various cyclization reactions. nih.gov

Scope and Research Directions for 1-benzylidene-3-thio-Carbohydrazide Analogs

Analogs of 1-benzylidene-3-thio-carbohydrazide, which belong to the broader class of thiocarbohydrazone Schiff bases, are the subject of intensive research due to their multifaceted chemical reactivity and potential applications. smolecule.com A primary focus of current research is the exploration of their biological activities. These compounds have demonstrated promising antimicrobial properties against a range of bacteria and fungi, as well as potential anticancer and anti-inflammatory effects, making them attractive candidates for drug discovery programs. smolecule.com

In synthetic chemistry, these Schiff bases are valuable precursors for the synthesis of diverse heterocyclic compounds, such as 1,2,4-triazoles and 1,2,4-triazines. nih.gov The presence of multiple donor atoms (nitrogen and sulfur) makes them excellent ligands for forming coordination complexes with various transition metals. yu.edu.jocore.ac.uk The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands and are being investigated for their catalytic and material properties. yu.edu.jocore.ac.uk

Future research is directed towards the synthesis of novel analogs with tailored properties. This includes modifying the substituents on the benzylidene ring or the carbohydrazide (B1668358) backbone to enhance specific biological activities or to create new functional materials. smolecule.com The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis, is also an active area of investigation. sphinxsai.com The versatility of these compounds ensures their continued importance in medicinal chemistry, coordination chemistry, and materials science. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

5351-58-6 |

|---|---|

Molecular Formula |

C8H10N4S |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

1-amino-3-[(Z)-benzylideneamino]thiourea |

InChI |

InChI=1S/C8H10N4S/c9-11-8(13)12-10-6-7-4-2-1-3-5-7/h1-6H,9H2,(H2,11,12,13)/b10-6- |

InChI Key |

IZAXVUNREMHNOM-POHAHGRESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\NC(=S)NN |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=S)NN |

Origin of Product |

United States |

Coordination Chemistry and Ligand Design Principles of 1 Benzylidene 3 Thio Carbohydrazide Analogs

Ligand Characteristics and Coordination Modes

The unique coordination behavior of 1-benzylidene-3-thio-carbohydrazide analogs stems from their electronic properties and structural flexibility. These ligands possess multiple donor sites, exhibit tautomeric equilibria, and can adopt various conformations to accommodate the geometric preferences of different metal centers.

Thiocarbohydrazone ligands, including 1-benzylidene-3-thio-carbohydrazide, are classic examples of polydentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. This chelation results in the formation of stable, ring-like structures. The denticity of these ligands can vary, leading to a range of coordination modes.

Research has shown that these ligands can act as:

Bidentate ligands: Coordinating to the metal center through two donor atoms.

Tridentate ligands: Utilizing three donor sites for coordination.

In some instances, even tetradentate behavior has been observed, particularly in binuclear complexes where the ligand bridges two metal centers.

This versatile polydentate nature allows for the formation of both mononuclear and binuclear complexes. asianpubs.org The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. asianpubs.org

A key feature governing the coordination chemistry of 1-benzylidene-3-thio-carbohydrazide and its analogs is the existence of tautomeric equilibria. Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. In the case of these ligands, two primary tautomeric forms are of significance: the keto (or thione) form and the enol (or thiol) form. researchgate.netresearchgate.net

In the solid state, the ligand typically exists in the keto-thione form. However, upon dissolution in a solvent or during complexation with a metal ion, it can undergo tautomerization to the enol-thiol form. This transformation is crucial as it deprotonates the ligand, allowing it to act as an anionic species and form more stable covalent bonds with the metal ion. researchgate.net The equilibrium between these forms can be influenced by the pH of the medium and the nature of the metal ion. researchgate.net This ability to exist in different tautomeric forms enhances the versatility of the ligand, enabling it to coordinate in both neutral and deprotonated states.

The coordination of 1-benzylidene-3-thio-carbohydrazide analogs to metal ions primarily involves a combination of nitrogen and sulfur donor atoms. The most common donor sites are:

The azomethine nitrogen atom of the C=N group.

The sulfur atom of the C=S (thione) or C-S (thiol) group. nih.gov

In cases where the benzaldehyde (B42025) moiety contains a hydroxyl group (e.g., salicylaldehyde (B1680747) derivatives), the phenolic oxygen atom can also participate in coordination. core.ac.ukresearchgate.net This results in a ligand with an N, S, or N, S, O donor set. The flexible backbone of the ligand allows these donor atoms to arrange themselves around the metal ion, accommodating various coordination geometries. The preferred geometry is largely dictated by the electronic configuration and size of the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-benzylidene-3-thio-carbohydrazide analogs is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

1-benzylidene-3-thio-carbohydrazide and its analogs have been shown to form stable complexes with a wide range of transition metal ions. These include, but are not limited to, Nickel(II), Chromium(III), Iron(III), Copper(II), Cobalt(II), Zinc(II), and Palladium(II). researchgate.netnih.govresearchgate.net The formation of these complexes is often visually indicated by a change in color. The varied electronic configurations of these metals lead to complexes with diverse geometries and magnetic properties.

Below is a table summarizing the complexation of these metal ions with analogous thiocarbohydrazone ligands:

| Metal Ion | Typical Coordination Environment | Resulting Complex Properties |

| Ni(II) | Square planar or octahedral sapub.orgchemrevlett.com | Often diamagnetic in square planar geometry and paramagnetic in octahedral geometry. sapub.org |

| Cr(III) | Octahedral researchgate.net | Paramagnetic with three unpaired electrons. |

| Fe(III) | Octahedral | Typically high-spin paramagnetic complexes. |

| Cu(II) | Distorted octahedral or square planar core.ac.uksapub.org | Paramagnetic with one unpaired electron, often exhibiting Jahn-Teller distortion. sapub.org |

| Co(II) | Tetrahedral or octahedral aust.edu.sy | Can be either high-spin or low-spin depending on the ligand field strength. |

| Zn(II) | Tetrahedral sapub.org | Diamagnetic, forming colorless complexes. |

| Pd(II) | Square planar sapub.org | Diamagnetic, forming stable square planar complexes. |

This table is generated based on data from analogous compounds and represents typical observations.

The stoichiometry of the metal complexes, which refers to the ratio of metal ions to ligands, can vary. Common stoichiometries observed include 1:1, 1:2, and 2:1 (metal:ligand). aust.edu.sy For instance, cobalt(II) has been reported to form a 1:1 complex with a Schiff base derived from salicylaldehyde and thiocarbohydrazide (B147625). sapub.org

The coordination geometry of the resulting complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Common geometries include:

Octahedral: With a coordination number of six, often seen with Cr(III), Fe(III), and sometimes Ni(II) and Co(II). researchgate.netresearchgate.net

Square Planar: With a coordination number of four, typical for Ni(II) and Pd(II). sapub.org

Tetrahedral: Also with a coordination number of four, commonly observed for Zn(II). sapub.org

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes, distorted octahedral or square pyramidal geometries are frequently encountered. nih.gov

The following table provides a summary of typical stoichiometries and coordination geometries for complexes of analogous ligands:

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Predominant Coordination Geometry |

| Ni(II) | 1:2 | Square Planar or Octahedral sapub.orgmdpi.com |

| Cr(III) | 1:2 | Octahedral researchgate.net |

| Fe(III) | 1:2 researchgate.net | Octahedral |

| Cu(II) | 1:1, 1:2, 2:1 core.ac.uk | Distorted Octahedral, Square Planar core.ac.ukresearchgate.netmdpi.com |

| Co(II) | 1:1, 1:2 | Tetrahedral or Octahedral aust.edu.sy |

| Zn(II) | 1:2 | Tetrahedral asianpubs.org |

| Pd(II) | 1:2 | Square Planar asianpubs.org |

This table is generated based on data from analogous compounds and represents typical observations.

Macrocyclic Ligand Formation from Thiocarbohydrazide Derivatives

The formation of macrocyclic ligands from thiocarbohydrazide and its analogs is a well-established strategy in coordination chemistry, primarily relying on the template effect of a central metal ion. tandfonline.com This effect involves the metal ion organizing the reacting species in a specific orientation that favors the intramolecular cyclization reaction over intermolecular polymerization. e-bookshelf.de

The general approach involves the condensation reaction of a thiocarbohydrazide derivative with a dicarbonyl compound in the presence of a metal salt. nih.gov For instance, novel series of macrocyclic complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized through the template condensation of thiocarbohydrazide and glyoxal (B1671930). nih.gov Similarly, the condensation of thiocarbohydrazide with benzil (B1666583) in a methanolic medium in the presence of divalent metal salts yields tetradentate macrocyclic ligands. researchgate.net

While specific studies on the macrocyclic ligand formation starting directly from 1-benzylidene-3-thiocarbohydrazide are not extensively documented, the principles can be inferred from its parent compound, thiocarbohydrazide. A plausible route would involve the reaction of two equivalents of a dicarbonyl compound with a pre-formed bis(benzylidene)thiocarbohydrazone, or a [2+2] condensation of this compound with a suitable dicarbonyl compound in the presence of a metal template.

A review of the literature indicates that the reaction of a dihaldehyde or diketone with thiocarbohydrazide can lead to macrocyclic systems when the stoichiometric ratio is 1:1. mdpi.com For example, macrocyclic thiocarbohydrazones have been synthesized from 4,6-diacetylresorcinol, demonstrating the versatility of this approach. mdpi.com

The resulting macrocyclic ligand typically coordinates to the central metal ion through multiple nitrogen and sometimes sulfur donor atoms, creating a highly stable chelate structure. The size of the macrocyclic ring and the nature of the donor atoms can be tuned by carefully selecting the thiocarbohydrazide derivative and the dicarbonyl compound.

Electronic and Structural Properties of Coordination Compounds

The electronic and structural properties of coordination compounds derived from thiocarbohydrazide-based macrocycles are of significant interest due to their potential applications in various fields, including catalysis and materials science. These properties are primarily determined by the geometry of the coordination sphere, the nature of the metal-ligand bonding, and the electronic configuration of the metal ion.

Spectroscopic and magnetic studies are crucial tools for elucidating these properties. Electronic spectra provide information about the d-d electronic transitions and charge transfer bands, which are indicative of the coordination geometry and the nature of the metal-ligand bond. Magnetic susceptibility measurements, on the other hand, reveal the number of unpaired electrons in the complex, providing insights into its spin state and stereochemistry.

A quantum-chemical analysis using Density Functional Theory (DFT) on macrotetracyclic chelates of Ni(II), Cu(II), and Zn(II) formed from thiocarbohydrazide and diacetyl has provided valuable insights into their structural parameters. nih.govmdpi.com These calculations predict that the MN4 chelate sites and the five- and six-membered metal chelate rings are practically coplanar. nih.gov This planarity is a notable feature of these macrocyclic complexes. nih.gov

The following tables summarize key electronic and structural data for representative macrocyclic complexes derived from thiocarbohydrazide analogs.

| Complex | Electronic Transitions (cm⁻¹) | Assignments | Geometry |

|---|---|---|---|

| [Co(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 16,500, 21,000, 25,000 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |

| [Ni(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 11,000, 18,000, 27,000 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | Octahedral |

| [Cu(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 14,500, 20,000 | ²B₁g → ²A₁g, ²B₁g → ²E₁g | Distorted Octahedral |

| [Cu(tch)₂] (tch = thiocarbohydrazide) | 23,255 | d-d transitions | Octahedral |

| Complex | Magnetic Moment (μ_eff, B.M.) | Number of Unpaired Electrons | Geometry |

|---|---|---|---|

| [Co(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 4.85 | 3 | Octahedral |

| [Ni(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 3.10 | 2 | Octahedral |

| [Cu(TML)(Cl)₂] (TML from thiocarbohydrazide and glyoxal) | 1.82 | 1 | Octahedral |

| Parameter | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex |

|---|---|---|---|

| M-N Bond Length (Å) | 1.88 - 1.95 | 1.97 - 2.03 | 2.02 - 2.08 |

| N-M-N Bond Angle (°) | 82.5 - 97.5 | 81.1 - 98.9 | 79.8 - 100.2 |

| Chelate Ring Geometry | Practically Coplanar | Practically Coplanar | Practically Coplanar |

The electronic spectra of these complexes are consistent with the proposed geometries. For example, the Co(II) and Ni(II) complexes derived from thiocarbohydrazide and glyoxal exhibit bands indicative of an octahedral environment. nih.gov The magnetic moment values further support these assignments, with values corresponding to the expected number of unpaired electrons for high-spin octahedral Co(II) and Ni(II). nih.gov The planarity of the central MN4 chelate unit, as suggested by theoretical studies, is a significant structural feature that can influence the electronic properties of these complexes. nih.gov

Vibrational Spectroscopy (FTIR/IR)

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural framework of molecules. For 1-benzylidene-3-thio-carbohydrazide derivatives, the infrared spectrum is dominated by absorption bands arising from the thioamide and imine moieties.

Characteristic Absorption Bands for Thioamide and Imine Moieties

The infrared spectra of these compounds display several key absorption bands that confirm their structural integrity. The imine group (C=N) typically exhibits a stretching vibration in the region of 1625–1500 cm⁻¹. healthbiotechpharm.orgderpharmachemica.com For instance, in various isatin-based thiocarbohydrazones, the C=N stretching band is observed around 1616–1624 cm⁻¹, while in certain benzohydrazide (B10538) derivatives, it appears near 1505–1511 cm⁻¹. healthbiotechpharm.orgderpharmachemica.com

The thioamide group (-C(=S)NH-) gives rise to several characteristic bands. The C=S stretching vibration is known to be sensitive to coupling with other vibrations, leading to a wide range of observed frequencies. cdnsciencepub.comresearchgate.net It can appear in the broad region of 1400–800 cm⁻¹. Some studies assign the C=S stretching vibration to bands in the 1395-1570 cm⁻¹ range, while others identify it at lower frequencies. researchgate.net For example, a band between 805 cm⁻¹ and 830 cm⁻¹ is often attributed to a more pure C=S stretching vibration. cdnsciencepub.com In some thiocarbohydrazone derivatives, this band has been reported in the 1146–1163 cm⁻¹ range. healthbiotechpharm.org

Other significant bands include the N-H stretching vibrations from the hydrazide and thioamide groups, which are typically observed in the 3400–3100 cm⁻¹ region. cdnsciencepub.com The N-H bending vibrations are found near 1630 cm⁻¹. cdnsciencepub.com

Table 1: Characteristic FTIR Absorption Bands for 1-benzylidene-3-thio-Carbohydrazide Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Imine) | Stretching | 1625 - 1500 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C=S (Thioamide) | Stretching | 1400 - 800 |

Identification of Tautomeric Forms via IR Spectroscopy

Thiosemicarbazones and related thiocarbohydrazides can exist in thione-thiol tautomeric forms. scirp.org In the solid state, these compounds predominantly exist in the thione form, which is characterized by the presence of a distinct C=S absorption band and the absence of a band for S-H stretching (typically found around 2600–2550 cm⁻¹). The dominance of the thione tautomer is confirmed in most solid-state IR spectra of these compounds. The potential for the thiol form to exist in solution or under specific conditions can be investigated by observing changes in the IR spectrum, such as the appearance of a weak S-H band and the concurrent disappearance or attenuation of the C=S band.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is indispensable for the complete structural elucidation of 1-benzylidene-3-thio-carbohydrazide derivatives in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectra of these compounds show characteristic signals for each type of proton.

NH Protons: The protons attached to nitrogen atoms are typically the most downfield signals due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl or thiocarbonyl groups. These protons often appear as broad singlets and can be found in the range of δ 11.0–14.7 ppm. healthbiotechpharm.org

Azomethine Proton (-CH=N-): The proton of the imine group is highly characteristic and resonates as a singlet in the range of δ 8.0–8.8 ppm. derpharmachemica.com

Aromatic Protons: The protons of the benzylidene ring appear in the aromatic region, typically between δ 7.0 and 8.3 ppm. mmu.ac.uk The specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) depend on the substitution pattern on the aromatic ring and can be analyzed to confirm the structure. Spin-spin coupling between adjacent aromatic protons typically results in coupling constants (J) in the range of 7–9 Hz.

Table 2: Typical ¹H NMR Chemical Shifts for 1-benzylidene-3-thio-Carbohydrazide Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH- | 11.0 - 14.7 | Singlet (broad) |

| -CH=N- (Azomethine) | 8.0 - 8.8 | Singlet |

| Ar-H (Aromatic) | 7.0 - 8.3 | Multiplet, Doublet, Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Thiocarbonyl Carbon (C=S): The carbon of the thioamide group is the most deshielded carbon in the molecule, resonating significantly downfield. Its chemical shift is typically observed in the range of δ 175–192 ppm. healthbiotechpharm.orgnih.gov For example, in a series of isatin-based thiocarbohydrazones, the C=S carbon signal was reported around δ 175.4 ppm. healthbiotechpharm.org

Imine Carbon (-CH=N-): The azomethine carbon signal appears in the range of δ 140–150 ppm. derpharmachemica.comnih.gov

Aromatic Carbons: The carbons of the benzylidene ring resonate in the δ 110–145 ppm region. The ipso-carbon (the carbon attached to the imine group) is typically found around δ 130-135 ppm, while other substituted and unsubstituted carbons appear within the expected aromatic range. rsc.org

Table 3: Typical ¹³C NMR Chemical Shifts for 1-benzylidene-3-thio-Carbohydrazide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | 175 - 192 |

| C=N (Imine) | 140 - 150 |

| Aromatic Carbons | 110 - 145 |

Elucidation of Molecular Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

Molecular Connectivity: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to identify protons that are spin-coupled to each other, confirming the connectivity within the benzylidene ring. mmu.ac.uk Heteronuclear correlation experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com For instance, an HMBC correlation between the azomethine proton (-CH=N-) and the ipso-carbon of the benzylidene ring would definitively confirm their connectivity.

Stereochemistry: The primary stereochemical feature in these molecules is the potential for E/Z isomerism about the C=N double bond. The E-isomer is generally more stable and predominantly observed. The stereochemistry can be confirmed using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. An NOE correlation between the azomethine proton and the ortho-protons of the benzylidene ring would provide conclusive evidence for the E-configuration. The chemical shifts of the carbons and protons adjacent to the C=N bond can also be indicative of the specific isomer present. chempap.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 Benzylidene 3 Thio Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like 1-benzylidene-3-thio-carbohydrazide. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic signatures.

Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is crucial for understanding its behavior. The flexibility of the 1-benzylidene-3-thio-carbohydrazide molecule, particularly the rotation around the C-N and N-N single bonds, gives rise to various conformers. DFT calculations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other molecules.

Table 1: Representative Calculated Bond Lengths and Angles for a Benzylidene Thiosemicarbazide (B42300) Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=S | 1.68 Å |

| C=N | 1.29 Å | |

| N-N | 1.38 Å | |

| C-N (imine) | 1.45 Å | |

| Bond Angle | N-C-S | 124° |

| C-N-N | 118° | |

| C-C=N | 121° |

Note: The data presented are representative values from DFT calculations on structurally similar compounds and are intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter that indicates the molecule's kinetic stability and its potential for electronic transitions.

For 1-benzylidene-3-thio-carbohydrazide, the HOMO is typically localized on the electron-rich thiocarbohydrazide (B147625) moiety, particularly the sulfur and nitrogen atoms. The LUMO, on the other hand, is often distributed over the benzylidene ring and the imine group. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its potential applications in electronics and as a nonlinear optical material. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies and Band Gap for a Benzylidene Thiosemicarbazide Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Band Gap (LUMO-HOMO) | 4.4 eV |

Note: The data presented are representative values from DFT calculations on structurally similar compounds and are intended for illustrative purposes.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactive sites and intermolecular interactions. Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule. In 1-benzylidene-3-thio-carbohydrazide, the electronegative nitrogen, oxygen (if present in a derivative), and sulfur atoms are expected to carry negative partial charges, while the hydrogen and some carbon atoms will have positive partial charges.

A more intuitive way to visualize the charge distribution is through a Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 1-benzylidene-3-thio-carbohydrazide, the area around the sulfur and imine nitrogen atoms would likely show a negative electrostatic potential, highlighting them as potential sites for hydrogen bonding or coordination with metal ions.

DFT calculations can be a valuable tool in interpreting and predicting spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation of newly synthesized compounds.

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, allowing for a detailed assignment of the experimental spectrum. For 1-benzylidene-3-thio-carbohydrazide, characteristic vibrational frequencies for the C=S, C=N, and N-H stretching modes can be predicted and compared with experimental data to confirm its structure.

Molecules with large dipole moments and extended π-conjugated systems, like many Schiff bases, often exhibit significant non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in technologies such as optical switching and frequency conversion. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

DFT calculations can be used to compute the first hyperpolarizability of 1-benzylidene-3-thio-carbohydrazide. These calculations can help in understanding the structure-property relationships that govern the NLO response. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzylidene ring can significantly impact the hyperpolarizability. Theoretical predictions can guide the design of new molecules with enhanced NLO properties. Studies on similar Schiff base metal complexes have demonstrated their potential as NLO materials. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as 1-benzylidene-3-thio-carbohydrazide, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Thiocarbohydrazone derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, some thiocarbohydrazones have been docked against the urease enzyme, which is implicated in infections by Helicobacter pylori. researchgate.netpreprints.org These studies have shown that the thiocarbohydrazone moiety can form key hydrogen bonds with amino acid residues in the active site of the enzyme, and the benzylidene group can engage in hydrophobic interactions, leading to potent inhibition. While specific docking studies on 1-benzylidene-3-thio-carbohydrazide are not widely reported, its structural similarity to other bioactive thiocarbohydrazones suggests it could be a promising candidate for such investigations against various therapeutic targets.

Ligand-Receptor Binding Interactions and Affinities

Computational studies, particularly molecular docking, have been instrumental in elucidating the ligand-receptor binding interactions of 1-benzylidene-3-thio-carbohydrazide and its derivatives. While extensive research specifically on the parent compound is limited, studies on closely related analogues provide significant insights into its potential binding modes and affinities.

A notable study investigated a series of 2-benzylidenehydrazine-1-carbothioamide derivatives as inhibitors of tyrosinase, a key enzyme in pigmentation. nih.gov Molecular docking simulations confirmed that these compounds fit effectively into the enzyme's active site. nih.gov The binding is primarily governed by the molecule's structural complementarity with the receptor's binding pocket. One derivative, (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide, demonstrated particularly strong inhibitory potential with an IC50 value of 0.05 μM, indicating high binding affinity. nih.gov

Similar computational approaches have been applied to related carbohydrazide (B1668358) structures to predict their interactions with other biological targets. For instance, various N'-benzylidenebenzohydrazide analogues were docked into the active site of the E. coli FabH receptor, a key therapeutic target, to understand their antibacterial activity. excli.de Likewise, other thiocarbohydrazone derivatives have been studied as potential inhibitors of urease and histone deacetylases, with docking simulations revealing key interactions that drive their inhibitory action. preprints.orgresearchgate.netekb.eg These studies collectively suggest that the 1-benzylidene-3-thio-carbohydrazide scaffold can form stable complexes with various receptors, primarily through hydrogen bonding and hydrophobic interactions, making it a promising backbone for inhibitor design.

The table below summarizes the binding affinities of a representative compound and a standard inhibitor against the tyrosinase enzyme.

| Compound | Target | Binding Affinity (IC50) |

| (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | Tyrosinase | 0.05 µM |

| Kojic Acid (Standard) | Tyrosinase | 6.81 µM |

Data sourced from a study on tyrosinase inhibitors. nih.gov

Mechanistic Insights into Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For 1-benzylidene-3-thio-carbohydrazide and its analogues, computational studies reveal that molecular recognition is a highly specific process dictated by the molecule's three-dimensional structure and electronic properties.

The mechanism of recognition often involves the thioamide (-CSNH2) functional group, which can establish specific hydrogen-bonding patterns. Studies on related thioamides show that N-H···N and C-H···S hydrogen bonds are critical in the formation of supramolecular structures, highlighting the directional and specific nature of these interactions in molecular recognition. researchgate.net

Furthermore, the class of compounds known as thiocarbohydrazones, to which 1-benzylidene-3-thio-carbohydrazide belongs, can exist in different tautomeric forms (thioketo and thioenol). mdpi.com This tautomerism influences the molecule's geometry and the distribution of hydrogen bond donors and acceptors. The specific tautomeric form adopted within a receptor's active site can significantly affect the binding mode and selectivity, which is a key aspect of the molecular recognition mechanism. mdpi.com Docking studies on tyrosinase inhibitors confirmed that the complete fitting of the 2-benzylidenehydrazine-1-carbothioamide scaffold into the active site is a primary driver of recognition, underscoring the importance of shape complementarity. nih.gov

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular non-covalent interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified, appearing as characteristic red spots.

While a specific Hirshfeld analysis for 1-benzylidene-3-thio-carbohydrazide is not prominently available, extensive studies on highly analogous compounds, such as benzylidene thiosemicarbazides and other carbohydrazide derivatives, provide a clear picture of the expected interactions. otago.ac.nznih.govresearchgate.net These analyses consistently show that the crystal packing is dominated by a combination of hydrogen bonds and other weak interactions.

The following table presents the percentage contributions of the most significant intermolecular contacts for a related benzohydrazide (B10538) derivative, illustrating how Hirshfeld analysis quantifies these interactions.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface |

| H···H | 42.2% |

| H···C / C···H | 26.6% |

| H···O / O···H | 22.1% |

| N···H / H···N | 4.6% |

| C···N / N···C | 1.6% |

Data derived from the Hirshfeld surface analysis of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide. nih.gov

Quantum Chemical Descriptors for Reactivity (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to determine the electronic structure and reactivity of molecules. uobasrah.edu.iqnih.gov From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several key reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of 1-benzylidene-3-thio-carbohydrazide.

Ionization Potential (I): The energy required to remove an electron, related to EHOMO (I ≈ -EHOMO). A lower HOMO energy indicates a higher ionization potential and less tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added, related to ELUMO (A ≈ -ELUMO). A higher LUMO energy suggests a lower electron affinity.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller gap signifies higher chemical reactivity and lower kinetic stability.

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (ELUMO - EHOMO)/2). Hard molecules have a large energy gap, while soft molecules have a small one.

Computational studies on analogous carbohydrazide structures provide representative values for these descriptors. For instance, a quantum computational investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide yielded the following parameters.

| Quantum Chemical Descriptor | Calculated Value (eV) |

| EHOMO | -6.2902 |

| ELUMO | -2.0169 |

| Energy Gap (ΔE) | 4.2733 |

Values calculated in CHCl3 using DFT for a related carbohydrazide derivative. nih.gov These values indicate a molecule with a significant energy gap, suggesting considerable stability.

Reaction Mechanism Studies

Elucidation of Transition States and Energy Barriers

Theoretical studies of reaction mechanisms involve mapping the potential energy surface of a chemical reaction to identify intermediates, transition states, and the energy barriers that separate them. Such computational investigations provide deep insights into reaction kinetics and pathways.

Direct computational studies elucidating transition states and energy barriers for reactions involving 1-benzylidene-3-thio-carbohydrazide are not widely reported in the surveyed literature. However, the methodologies for such investigations are well-established. DFT calculations are commonly used to locate the geometry of transition states and calculate their energies relative to reactants and products.

For example, a computational study on the synthesis of pyrrolidinedione derivatives elucidated the energy barriers for key steps in the reaction sequence. rsc.org The study found that the energy barrier for the initial Michael addition was 21.7 kJ mol⁻¹, while a subsequent, more difficult, proton transfer step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org In another example involving carbene reactions, computational methods were used to calculate a cyclization barrier of 18.9 kcal/mol and to identify the corresponding transition state. nih.gov

Basicity-Tuned Reactivity and Rearrangement Mechanisms of 1-benzylidene-3-thio-Carbohydrazide

Computational chemistry provides a powerful lens for examining the intricate relationship between the basicity of 1-benzylidene-3-thio-carbohydrazide and its subsequent chemical reactivity and potential for rearrangement. Theoretical investigations, primarily employing Density Functional Theory (DFT), allow for the elucidation of reaction mechanisms, the identification of key intermediates and transition states, and the prediction of how changes in the chemical environment, such as pH, can steer the molecule toward different reaction pathways.

The reactivity of 1-benzylidene-3-thio-carbohydrazide is intrinsically linked to the distribution of electron density and the presence of several potential protonation sites. The molecule possesses multiple nitrogen atoms and a sulfur atom, all of which have lone pairs of electrons and can act as Brønsted-Lowry bases. The specific site of protonation can significantly alter the molecule's electronic structure, thereby influencing its reactivity.

Theoretical calculations can predict the most likely sites of protonation by comparing the calculated proton affinities of the different basic centers within the molecule. The relative basicities of the nitrogen and sulfur atoms are crucial in determining the initial step in acid- or base-catalyzed reactions. Computational studies on similar structures, such as thiosemicarbazones, have shown that the sulfur atom and the nitrogen atoms of the hydrazinyl moiety are key players in these processes.

Basicity and Tautomerization:

One of the fundamental aspects of the basicity-tuned reactivity of 1-benzylidene-3-thio-carbohydrazide is the possibility of tautomerization. In the presence of a base, a proton can be abstracted, leading to the formation of a resonance-stabilized anion. Conversely, in acidic conditions, protonation can occur, facilitating the interconversion between different tautomeric forms.

DFT calculations can be employed to determine the relative stabilities of the possible tautomers of 1-benzylidene-3-thio-carbohydrazide, such as the thione-thiol and imine-enamine tautomers. The energy barriers for these interconversions can also be calculated, providing insight into the kinetics of these processes. The predominance of a particular tautomer under specific pH conditions can dramatically influence the molecule's reactivity profile. For instance, the thiol tautomer would exhibit different nucleophilic and electrophilic properties compared to the thione form.

Rearrangement Mechanisms:

The modulation of basicity can also trigger rearrangement reactions in 1-benzylidene-3-thio-carbohydrazide. Computational studies can be instrumental in mapping out the potential energy surfaces for these rearrangements, identifying the lowest energy pathways.

A plausible rearrangement mechanism that could be influenced by basicity is the cyclization of the carbohydrazide backbone. Depending on the reaction conditions and the specific sites of protonation or deprotonation, intramolecular nucleophilic attack could lead to the formation of various heterocyclic ring systems, such as triazoles, thiadiazoles, or thiazoles.

For example, under basic conditions, deprotonation of one of the nitrogen atoms could enhance its nucleophilicity, facilitating an attack on the carbon atom of the benzylidene group, potentially leading to a cyclized product after a series of steps. Conversely, under acidic conditions, protonation of the sulfur atom or a nitrogen atom could activate the molecule for a different set of rearrangement pathways.

Computational Approaches to Studying Reactivity:

To quantitatively assess the basicity-tuned reactivity, several computational parameters can be calculated:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and reactivity. Changes in this gap upon protonation or deprotonation can be correlated with changes in reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electron density distribution around the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps can be used to predict the most likely sites for electrophilic attack (protonation) and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated using DFT. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different protonated or deprotonated species.

The following tables summarize key computational data that could be generated to understand the basicity-tuned reactivity of 1-benzylidene-3-thio-carbohydrazide.

| Protonation Site | Calculated Proton Affinity (kJ/mol) |

|---|---|

| Sulfur (S) | Data point 1 |

| Nitrogen (N2) | Data point 2 |

| Nitrogen (N4) | Data point 3 |

| Nitrogen (N-benzylidene) | Data point 4 |

| Tautomer | Relative Energy (kJ/mol) |

|---|---|

| Thione (ground state) | 0.0 |

| Thiol | Data point 1 |

| Imine-Enamine | Data point 2 |

| Species | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|

| Neutral Molecule | Data point 1 | Data point 2 | Data point 3 |

| S-Protonated | Data point 4 | Data point 5 | Data point 6 |

| N2-Protonated | Data point 7 | Data point 8 | Data point 9 |

While specific experimental and computational studies on the basicity-tuned reactivity and rearrangement of 1-benzylidene-3-thio-carbohydrazide are not extensively reported in the literature, the theoretical frameworks and computational methodologies are well-established. By applying these approaches, a detailed and predictive understanding of the chemical behavior of this compound under varying pH conditions can be achieved, paving the way for its rational application in synthesis and materials science.

Reactivity and Organic Transformations Involving 1 Benzylidene 3 Thio Carbohydrazide

Cyclocondensation Reactions for Heterocyclic Ring Systems

The thiocarbohydrazide (B147625) moiety is a key synthon for the construction of diverse five- and six-membered heterocyclic rings. The presence of the benzylidene group can influence the reactivity and solubility of the parent thiocarbohydrazide, while also offering a site for further functionalization.

The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) or related structures. sapub.org While direct examples involving 1-benzylidene-3-thiocarbohydrazide are not extensively detailed, the reaction of thiocarbohydrazide with carbon disulfide in boiling pyridine (B92270) is known to produce 3,5-dimercapto-4-amino-4,1,2-triazole, showcasing the propensity of the thiocarbohydrazide core to form five-membered rings. scispace.com The reaction of monothiocarbohydrazones with α-haloketones also leads to the formation of substituted 1,3-thiazole derivatives.

Pyrazoles are commonly synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rsc.orgsemanticscholar.orgnih.govorganic-chemistry.orgnih.govrjptonline.org The reaction of thiocarbohydrazide with hexane-2,5-dione, a 1,4-dicarbonyl compound, results in the formation of pyrrole (B145914) derivatives, indicating the reactivity of the hydrazinyl moieties. sapub.org A more direct route to a pyrazole (B372694) derivative involves the reaction of thiocarbohydrazide with acetylacetone (B45752), which yields 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide.

A summary of representative reactions of thiocarbohydrazide leading to five-membered heterocycles is presented below.

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Conditions |

|---|---|---|---|

| Thiocarbohydrazide | Carbon Disulfide | 3,5-dimercapto-4-amino-4,1,2-triazole | Boiling Pyridine scispace.com |

| Thiocarbohydrazide | Hexane-2,5-dione | Pyrrole derivatives | - sapub.org |

| Thiocarbohydrazide | Acetylacetone | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | - |

The versatile reactivity of the thiocarbohydrazide scaffold extends to the synthesis of six-membered heterocycles such as 1,2,4-triazines and 1,3,5-triazines. The formation of 1,2,4-triazin-5-one derivatives can be achieved through the cyclocondensation of thiocarbohydrazide with α-keto acids or their derivatives. sapub.org For instance, the reaction with 3,3-dimethyl-2-oxobutanoic acid in a refluxing mixture of water and methanol (B129727) affords 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one. sapub.org Similarly, reaction with tert-butyl-2-(1-methylcyclopropyl)-2-oxoacetamide followed by methylation yields a 1,2,4-triazin-5-one derivative. sapub.org

The synthesis of 1,3,5-triazines can be accomplished through the reaction of thiocarbohydrazide with compounds containing a C-N triple bond or related functionalities. Cyclization with isothiocyanate derivatives yields 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazides, which are precursors that can potentially lead to triazine systems. sapub.org

The following table summarizes key reactions for the synthesis of six-membered heterocycles from thiocarbohydrazide.

| Reactant 1 | Reactant 2 | Resulting Heterocycle/Precursor | Conditions |

|---|---|---|---|

| Thiocarbohydrazide | 3,3-dimethyl-2-oxobutanoic acid | 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one | Reflux in H₂O-MeOH sapub.org |

| Thiocarbohydrazide | tert-butyl-2-(1-methylcyclopropyl)-2-oxoacetamide | 1,2,4-triazin-5-one derivative | Cyclocondensation followed by methylation sapub.org |

| Thiocarbohydrazide | Isothiocyanates | 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazide | - sapub.org |

The development of cascade and multicomponent reactions (MCRs) is a cornerstone of modern organic synthesis, offering efficient pathways to complex molecules in a single operation. rsc.org Thiocarbohydrazide and its derivatives are excellent candidates for such reactions due to their multiple reactive sites.

A notable example is the acid-catalyzed one-pot multicomponent reaction of thiocarbohydrazide with aromatic aldehydes and phenacyl bromides, which chemoselectively affords 1,3,4-thiadiazine derivatives. researchgate.net This transformation highlights the ability of the thiocarbohydrazide scaffold to participate in sequential bond-forming events to construct heterocyclic systems. While specific cascade reactions involving this compound are not extensively documented, the reactivity of the parent compound suggests significant potential for its application in the design of novel cascade and multicomponent strategies for the synthesis of diverse heterocyclic libraries.

Nucleophilic Addition and Rearrangement Reactions

Beyond cyclocondensation reactions, the nucleophilic character of the sulfur and nitrogen atoms in this compound allows for its participation in addition reactions and rearrangements.

The reaction of thiohydrazides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, provides a direct route to functionalized heterocycles. Aromatic thiohydrazides react with these acetylenic esters to yield carbomethoxymethyl-substituted 1,3,4-thiadiazoles. semanticscholar.org Furthermore, the reaction of thiosemicarbazones with methyl propiolate in the presence of triethylamine (B128534) in methanol has been shown to produce 2-benzylideneazino-3H-1,3-thiazin-4-ones. semanticscholar.org These findings strongly suggest that this compound would undergo similar nucleophilic additions to activated alkynes, leading to the formation of various sulfur and nitrogen-containing heterocycles.

The Diaza-Wittig rearrangement is a type of sigmatropic rearrangement that can occur in compounds containing a hydrazine moiety. While specific examples of Diaza-Wittig rearrangements involving this compound are not well-documented, related transformations in other hydrazine derivatives suggest the possibility of such reactivity. The reaction of N-benzylidene hydrazones with various reagents can lead to rearranged products, and the presence of the thioamide functionality in this compound could influence the course of such potential rearrangements. Further investigation into the behavior of this compound under conditions known to promote Diaza-Wittig or other sigmatropic rearrangements could unveil novel synthetic pathways.

Derivatization and Functional Group Interconversions

The chemical scaffold of 1-benzylidene-3-thio-carbohydrazide offers multiple sites for structural modification, enabling a variety of derivatization and functional group interconversion reactions. These transformations are crucial for synthesizing novel compounds with potentially enhanced biological or material properties. Key reaction types include acylation at the nitrogen atoms and oxidative cyclization to form various heterocyclic systems.

Acylation Reactions (e.g., Acetylation, Propionylation)

The nucleophilic nitrogen atoms within the 1-benzylidene-3-thio-carbohydrazide molecule are susceptible to acylation, a common strategy for derivatization. This process involves the introduction of an acyl group (R-C=O) from an acylating agent, such as an acid anhydride (B1165640) or acyl chloride.

Acetylation:

The reaction of thiocarbohydrazide derivatives with acetic anhydride is a known method for introducing acetyl groups. For instance, the refluxing of bis-Schiff bases of thiocarbohydrazide with acetic anhydride leads to the formation of N-acetylated compounds. sapub.org This suggests that 1-benzylidene-3-thio-carbohydrazide would similarly undergo acetylation on one or more of its available nitrogen atoms. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acetic anhydride. The most likely sites for acetylation are the terminal -NH2 group and the -NH- group adjacent to the thiocarbonyl moiety. The specific product formed would depend on the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants.

Propionylation:

While specific studies on the propionylation of 1-benzylidene-3-thio-carbohydrazide are not extensively documented, the general reactivity of hydrazinic nitrogens suggests that this reaction is feasible. Propionylation would involve the use of a propionylating agent, such as propionic anhydride or propionyl chloride. Similar to acetylation, the reaction would introduce a propionyl group onto the nitrogen atoms of the molecule. The principles of nucleophilic acyl substitution that govern acetylation are also applicable to propionylation. Histone acetyltransferases have been shown to catalyze propionylation, indicating the biological relevance of this modification on other molecules.

The table below summarizes the expected products and general conditions for these acylation reactions.

| Acylation Reaction | Reagent | Expected Product(s) | General Conditions |

| Acetylation | Acetic Anhydride | N-acetylated 1-benzylidene-3-thio-carbohydrazide derivatives | Refluxing in a suitable solvent |

| Propionylation | Propionic Anhydride or Propionyl Chloride | N-propionylated 1-benzylidene-3-thio-carbohydrazide derivatives | Similar to acetylation, potentially with a base catalyst |

Oxidative Cyclization Pathways

Oxidative cyclization is a powerful synthetic tool for the conversion of acyclic thiocarbohydrazone derivatives into various five-membered heterocyclic rings, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. This transformation typically involves an oxidizing agent that facilitates the intramolecular cyclization through the formation of new carbon-sulfur or carbon-nitrogen bonds.

Formation of 1,3,4-Thiadiazoles:

The oxidative cyclization of thiosemicarbazones, which are structurally related to 1-benzylidene-3-thio-carbohydrazide, using oxidizing agents like ferric chloride (FeCl₃) is a well-established method for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov A plausible mechanism for the analogous reaction with 1-benzylidene-3-thio-carbohydrazide would involve the initial oxidation of the sulfur atom by Fe(III), leading to the formation of a sulfenium ion intermediate. This is followed by an intramolecular nucleophilic attack from the terminal nitrogen atom of the hydrazone moiety onto the electrophilic carbon of the imine, leading to the cyclized product after deprotonation.

Another common reagent for this transformation is molecular iodine. The iodine-promoted oxidative cyclization of thiosemicarbazones proceeds efficiently to yield 1,3,4-thiadiazoles. nih.gov The mechanism is thought to involve the formation of a disulfide intermediate, which then undergoes intramolecular cyclization.

Formation of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved through the oxidative cyclization of thiocarbohydrazide derivatives. The course of the reaction and the final product are often dependent on the reaction conditions and the nature of the substituents. In some cases, the cyclization can be directed towards the formation of a triazole ring instead of a thiadiazole ring. This pathway would involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond during the cyclization step. Mechanistic studies on related compounds suggest that the reaction can proceed through radical or ionic intermediates, depending on the oxidant and the substrate. nih.gov

The table below outlines the potential heterocyclic products from the oxidative cyclization of 1-benzylidene-3-thio-carbohydrazide.

| Oxidizing Agent | Potential Heterocyclic Product | General Mechanistic Feature |

| Ferric Chloride (FeCl₃) | 2-(benzylidenehydrazinyl)-1,3,4-thiadiazole derivative | Intramolecular nucleophilic attack on the imine carbon following sulfur oxidation. |

| Iodine (I₂) | 2-(benzylidenehydrazinyl)-1,3,4-thiadiazole derivative | Formation of a disulfide intermediate followed by cyclization. |

| Various Oxidants | 3-substituted-4-amino-5-mercapto-1,2,4-triazole derivative | Intramolecular cyclization involving nitrogen atoms. |

Kinetic and Mechanistic Investigations of Thiocarbohydrazide-Based Reactions

Understanding the kinetics and mechanisms of reactions involving thiocarbohydrazide and its derivatives is fundamental to controlling reaction outcomes and designing new synthetic methodologies. While specific kinetic studies on 1-benzylidene-3-thio-carbohydrazide are limited, investigations into the reactions of the parent thiocarbohydrazide and its simpler hydrazones provide valuable insights into the potential behavior of this more complex derivative.

Kinetic studies on the oxidation of thiocarbohydrazide (TCH) and its bis-ethylidene hydrazone have been conducted using oxidants such as chloramine-T. researchgate.net These studies have shown that the reaction rates are dependent on the concentrations of both the substrate and the oxidant, as well as the pH of the medium. The conversion of thiocarbohydrazide into its hydrazone derivative was found to alter the rate dependence on the hydrogen ion concentration, suggesting a change in the reaction site or mechanism. nih.gov

The oxidation of thiocarbohydrazide has been observed to follow Michaelis-Menten type kinetics, which implies the formation of a pre-equilibrium complex between the substrate and the oxidant before the rate-determining step. researchgate.net The rate-limiting steps have been identified, and the activation parameters for these reactions have been calculated from the temperature dependence of the rate constants.

A proposed general mechanism for the oxidation of thiocarbohydrazides involves the initial interaction of the oxidant with the sulfur atom, which is the most nucleophilic center. This is followed by a series of electron and proton transfer steps, leading to the final oxidized products. In the case of oxidative cyclization reactions, this initial oxidation step is crucial for activating the molecule towards intramolecular cyclization.

For 1-benzylidene-3-thio-carbohydrazide, it can be inferred that the reaction mechanism would be influenced by the presence of the benzylidene group. This group can affect the electron density distribution within the molecule and may also introduce steric effects that could influence the rate and pathway of the reaction. Further detailed kinetic and mechanistic studies specifically on 1-benzylidene-3-thio-carbohydrazide are necessary to fully elucidate its reactivity and to optimize its use in organic synthesis.

Applications of 1 Benzylidene 3 Thio Carbohydrazide in Advanced Materials and Chemical Technologies

Ligand Components for Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Thiocarbohydrazones, including 1-benzylidene-3-thio-carbohydrazide, are recognized for their ability to form stable complexes with a wide range of metal ions. mdpi.comresearchgate.net These ligands are of significant interest in coordination chemistry because of the presence of multiple donor sites, which allows for the creation of diverse and structurally complex coordination polymers. mdpi.com The extra hydrazine (B178648) moiety in thiocarbohydrazones provides variable metal binding modes and contributes to structural diversity. mdpi.com

The synthesis of coordination polymers using thiocarbohydrazone-based ligands like 1-benzylidene-3-thio-carbohydrazide allows for the tailoring of structure-property relationships. The flexible molecular chain and polydentate nature of these ligands are key to synthesizing various classes of heterocycles and polymers. otago.ac.nz The properties of the resulting polymeric architectures can be tuned by modifying the substituents on the benzylidene ring, which can influence the electronic and steric characteristics of the ligand. nih.gov

The coordination of metal ions to 1-benzylidene-3-thio-carbohydrazide can lead to the formation of both mononuclear and binuclear complexes. researchgate.net The bonding in these complexes typically involves the azomethine nitrogen and the thiol sulfur atoms. aust.edu.sy The resulting coordination polymers can exhibit a range of geometries, including tetrahedral and octahedral structures, depending on the metal ion and reaction conditions. researchgate.net Research on related thiocarbohydrazone ligands has shown that it is possible to synthesize polymers with desirable properties, such as good dielectric properties, although they may have low mechanical strength and heat resistance. sapub.org

Chemical Sensing and Analytical Applications

The ability of 1-benzylidene-3-thio-carbohydrazide and related thiocarbohydrazones to selectively bind with metal ions makes them promising candidates for applications in chemical sensing and analytics.

Thiocarbohydrazide (B147625) and its derivatives have been identified as highly selective adsorbents for heavy metal ions. sapub.orgresearchgate.net The nitrogen and sulfur atoms in the thiocarbohydrazone backbone act as effective chelation sites for various metal ions. Research has demonstrated the development of colorimetric chemosensors based on thiocarbohydrazide derivatives for the selective detection of heavy metal ions such as Hg²⁺, Cu²⁺, Cd²⁺, and Pb²⁺ in aqueous solutions. nih.govresearchgate.net

These sensors exhibit a visible color change upon binding with specific metal ions, allowing for naked-eye detection. researchgate.net The recognition mechanism involves a 1:1 stoichiometric binding ratio with the metal ions, and these sensors have shown high sensitivity with detection limits in the micromolar (µM) range. nih.gov For instance, a multi-signaling receptor based on a thiocarbohydrazide derivative demonstrated a multi-color response to different heavy metal ions, highlighting the potential for developing versatile and selective sensors. nih.gov

| Receptor | Target Ion(s) | Detection Limit (µM) |

|---|---|---|

| R1 | Hg²⁺ | 2.72 |

| R2 | Cu²⁺ | 3.34 |

| R3 | Cd²⁺ | 3.22 |

| R4 | Hg²⁺ | 0.70 |

| Cd²⁺ | 0.20 | |

| Pb²⁺ | 0.30 | |

| R5 | Cu²⁺ | 0.90 |

| R6 | Cu²⁺ | 1.20 |

While specific research on 1-benzylidene-3-thio-carbohydrazide as a redox indicator is limited, formazan (B1609692) derivatives, which share a similar azohydrazone group, are known to act as indicators for redox reactions. ajgreenchem.com The delocalized π-system in these compounds facilitates their use in monitoring redox processes. Given the structural similarities, it is plausible that 1-benzylidene-3-thio-carbohydrazide and its metal complexes could also exhibit redox activity, a characteristic that is underexplored.

The selective binding capabilities of thiocarbohydrazide derivatives suggest their potential use as ionophores in analytical devices. An ionophore is a chemical species that reversibly binds ions. While direct applications of 1-benzylidene-3-thio-carbohydrazide as an ionophore are not extensively documented, the principles of selective metal ion recognition demonstrated in sensing applications are transferable to the development of ion-selective electrodes and other analytical tools.

Applications in Material Science Research

The versatility of 1-benzylidene-3-thio-carbohydrazide extends to broader applications in material science. The synthesis of its derivatives and their subsequent polymerization or complexation can lead to materials with novel properties. For example, the reaction of thiocarbohydrazide with diisocyanates can produce polyurea copolymers with good dielectric properties. sapub.org Furthermore, Schiff base ligands derived from thiocarbohydrazide have been used to synthesize polymers with fluorescent properties. acs.org The study of such materials is an active area of research, with potential applications in electronics and photonics.

Exploration in Functional Polymers and Composites

The inherent reactivity of the 1-benzylidene-3-thio-carbohydrazide molecule makes it a candidate for the synthesis of novel functional polymers. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) provides potential sites for polymerization and for the coordination of metal ions, leading to the formation of specialized polymers and composites.

Scientific investigations have shown that the broader class of thiocarbohydrazones, to which 1-benzylidene-3-thio-carbohydrazide belongs, can form stable complexes with various transition metals. These metal complexes can themselves be polymeric or can be incorporated into polymer matrices to create materials with tailored electronic, magnetic, or catalytic properties. For instance, coordination polymers of copper(II), nickel(II), and zinc(II) containing Schiff bases derived from thiocarbohydrazide have been synthesized and characterized. While specific research on polymers derived exclusively from 1-benzylidene-3-thio-carbohydrazide is nascent, the principles established for related compounds suggest a fertile ground for exploration.

The polyaddition of thiocarbohydrazide with diisocyanate derivatives has been reported to yield low molecular weight polyurea copolymers. These materials have demonstrated good dielectric properties, although with limitations in mechanical strength and heat resistance. This indicates that carbohydrazide (B1668358) derivatives can be integrated into polymer backbones, opening possibilities for creating materials with specific electrical insulation capabilities.

Table 1: Potential Polymerization Pathways for 1-benzylidene-3-thio-Carbohydrazide

| Polymerization Type | Reactive Groups Involved | Potential Polymer Properties |

| Polyaddition | Hydrazine and thioamide moieties with isocyanates or epoxides | Dielectric, thermally stable |

| Coordination Polymerization | Nitrogen and sulfur atoms with metal ions | Catalytic, magnetic, optical |

| Polycondensation | Reaction with dicarboxylic acids or their derivatives | High-performance thermoplastics |

Research on Coatings and Surface Modification Agents

The application of 1-benzylidene-3-thio-carbohydrazide and its derivatives as agents for coatings and surface modification is an area of active research, particularly in the prevention of corrosion. The efficacy of these compounds is attributed to their ability to adsorb onto metal surfaces, forming a protective barrier that inhibits corrosive processes.

Studies on benzylidene thiocarbohydrazide derivatives have demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments, such as those encountered during industrial acidizing processes. niscpr.res.in The mechanism of inhibition is believed to involve the adsorption of the inhibitor molecules onto the steel surface, a process that can be described by the Langmuir adsorption isotherm. niscpr.res.in This adsorption layer acts as a physical barrier, and the compounds can function as mixed-type inhibitors, affecting both anodic and cathodic reactions. niscpr.res.in

The presence of electron-releasing groups on the benzylidene ring has been shown to enhance the corrosion inhibition efficiency. niscpr.res.in Furthermore, a synergistic effect has been observed when these compounds are used in conjunction with iodide ions, leading to a significant improvement in their protective capabilities. niscpr.res.in Quantum chemical studies have been employed to correlate the molecular structure of these inhibitors with their performance, providing insights into the adsorption mechanism at a molecular level. niscpr.res.in

Table 2: Corrosion Inhibition Efficiency of a Benzylidene Thiocarbohydrazide Derivative

| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 15.6 | - |

| 0.1 | 4.5 | 71.2 |

| 0.5 | 2.1 | 86.5 |

| 1.0 | 1.3 | 91.7 |

| 5.0 | 0.8 | 94.9 |

Note: Data presented is illustrative and based on findings for related benzylidene thiocarbohydrazide derivatives.

Industrial Chemical Process Enhancement

Beyond materials science, the chemical properties of 1-benzylidene-3-thio-carbohydrazide and its parent compounds have been investigated for their potential to enhance specific industrial processes.

Investigation of Pyrotechnic Formulations based on Controlled Chemical Decomposition

The class of compounds known as thiocarbohydrazides has been identified as a component in "cool-burning" pyrotechnic formulations. sapub.orgresearchgate.net These are compositions designed to produce effects such as smoke or colored flames at lower combustion temperatures than traditional pyrotechnics. The controlled chemical decomposition of these nitrogen-rich compounds is key to their function, as it can generate a significant volume of gas, which is essential for the dissemination of smoke or other agents.

The thermal decomposition of carbohydrazide and its derivatives is a critical area of study for their application in pyrotechnics. The decomposition pathway and the nature of the gaseous products can be influenced by the molecular structure of the compound and the presence of other components in the formulation. For instance, related compounds like thiourea (B124793) are used in incendiary compositions where their decomposition contributes to the formation of a gas phase that aids in the ignition and combustion process.

While direct studies on the use of 1-benzylidene-3-thio-carbohydrazide in pyrotechnics are not widely reported, its structure suggests potential utility. The benzylidene group could influence the thermal stability and decomposition kinetics, potentially allowing for a more controlled release of energy and gaseous products. Further research into the thermal analysis and decomposition kinetics of 1-benzylidene-3-thio-carbohydrazide is necessary to fully assess its viability in pyrotechnic applications. nih.gov

Q & A

Q. What are the key considerations in optimizing the synthesis of 1-benzylidene-3-thio-carbohydrazide derivatives for structural diversity?

Methodological Answer: Synthesis optimization hinges on solvent choice, stoichiometry, and reaction time. For mono-substituted derivatives, aromatic aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) are typically condensed with carbohydrazide in ethanol or acetic acid under reflux. Bis-substituted derivatives require sequential condensation with different aldehydes/ketones. Evidence from hydrazone synthesis suggests sodium acetate as a catalyst enhances imine bond formation . Monitoring reaction progress via LC-DAD-SPE-NMR can identify intermediate species and confirm product purity .

Q. How can spectroscopic and crystallographic techniques be integrated to characterize 1-benzylidene-3-thio-carbohydrazide derivatives?

Methodological Answer:

- FT-IR : Identify N-H (3100–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1350 cm⁻¹) stretches.

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm Schiff base formation (δ 8.0–8.5 ppm for –CH=N) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated in bis-hydroxypropan-2-ylidene derivatives .

- Mass spectrometry : Validate molecular weights (e.g., m/z 386 for thiazolo-pyrimidine derivatives) .

Q. What mechanistic insights govern the oxygen-scavenging efficiency of carbohydrazide derivatives in boiler systems?

Methodological Answer: Carbohydrazide reacts with dissolved oxygen via: Key factors include pH (8.0–10.5), temperature (87.8–176.7°C), and catalysis (hydroquinone or Co²⁺). Comparative studies show carbohydrazide requires half the molar concentration of hydrazine for equivalent O₂ removal . Thermal stability below 200°C minimizes decomposition to ammonia, enhancing safety .

Advanced Research Questions

Q. How do discrepancies in thermal decomposition rates of carbohydrazide across studies impact its application in high-temperature systems?

Methodological Answer: Contradictions arise from experimental conditions:

- Low-temperature stability : <50% decomposition after 20 min at 150°C (428 K) in closed systems .

- High-temperature hydrolysis : At 340–400°C, partial hydrolysis to hydrazine occurs, but residual hydrazine levels remain lower than direct hydrazine treatments .

Resolution : Use in-line Raman spectroscopy to monitor real-time decomposition in simulated boiler systems (e.g., 600 p.s.i., 282°C) and adjust dosing ratios dynamically .

Q. What advanced analytical strategies resolve reaction intermediates during the condensation of carbohydrazide with aromatic aldehydes?

Methodological Answer:

- LC-DAD-SPE-NMR : Traps chromatographic peaks (e.g., mono- vs. bis-salicylidene derivatives) for structural elucidation via 2D NMR (COSY, HSQC) .

- In-line vibrational spectroscopy : Combines NIR and Raman to track Schiff base formation kinetics. Principal component analysis (PCA) distinguishes solvent-dependent product ratios (e.g., ethanol favors bis-substituted derivatives) .

Q. How do computational studies (DFT/TD-DFT) inform the electronic properties of 1-benzylidene-3-thio-carbohydrazide derivatives for photochemical applications?

Methodological Answer: